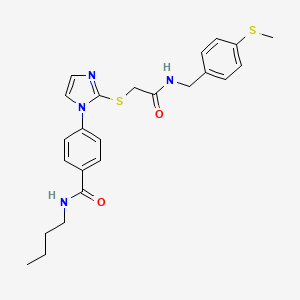

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

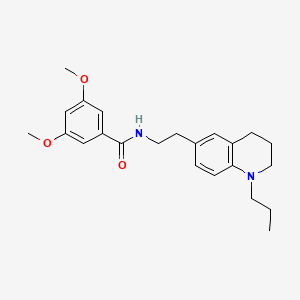

“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a chemical compound with the CAS Number: 35485-71-3. It has a molecular weight of 275.69 . The IUPAC name for this compound is (2-chloro-5-nitrophenyl) (4-methylphenyl)methanone . It is a solid at room temperature .

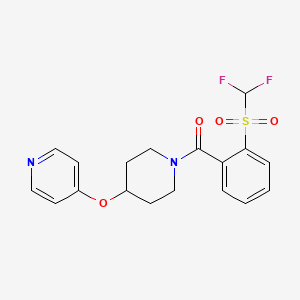

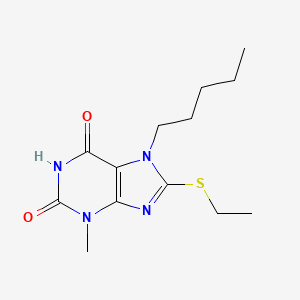

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClNO3/c1-9-2-4-10 (5-3-9)14 (17)12-8-11 (16 (18)19)6-7-13 (12)15/h2-8H,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Environmental Biotechnology

Biodegradation Pathways: This compound has been studied for its role in the biodegradation pathways of chlorinated nitrophenols, which are environmental pollutants. Research has shown that certain bacterial strains can degrade similar compounds through specific pathways, such as the 1,2,4-benzenetriol pathway .

Nanotechnology

Synthesis of Nanocrystals: The related chemical structures of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone have been used in the synthesis of nanocrystals. These nanocrystals have applications in creating new materials with unique properties for industrial use .

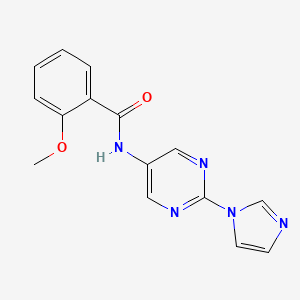

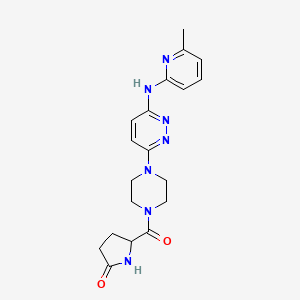

Pharmaceutical Research

Drug Synthesis: Indole derivatives, which share a similar molecular backbone with (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, are important in the synthesis of various drugs. These compounds have shown a wide range of biological activities, including antiviral and anticancer properties .

Dye Industry

Intermediate for Dye Synthesis: Compounds with nitrophenyl groups are often used as intermediates in the synthesis of dyes. The specific structure of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone could potentially be utilized in creating new dyes with desired properties .

Pesticide Development

Pesticide Intermediate: Similar chlorinated nitrophenyl compounds are used as intermediates in the chemical synthesis of various pesticides. The electron-withdrawing groups in these compounds make them resistant to degradation, which is a desirable property in pesticide design .

Industrial Applications

Chemical Manufacturing: While specific industrial uses of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone were not directly found, related methanone compounds are used in the manufacturing of various chemicals, suggesting potential industrial applications for this compound as well .

Chemical Synthesis

Organic Synthesis: The compound’s structure indicates potential use in organic synthesis, particularly in reactions requiring electron-withdrawing groups to facilitate certain chemical transformations .

Biotechnological Research

Enzyme Inhibition Studies: Given its structural complexity, (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone could be used in studies to understand enzyme inhibition, which is crucial in drug development and understanding disease mechanisms .

Propriétés

IUPAC Name |

(2-chloro-5-nitrophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRMDKLABSJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)

![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)

![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)

![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)